Agn-PC-0NI9P5

Description

For a professional article, its introduction should adhere to standard scientific reporting practices:

- Chemical identity: Define its molecular structure, functional groups, and synthesis pathway.

- Applications: Describe its industrial, pharmaceutical, or research uses.

- Unique properties: Highlight stability, reactivity, or biological activity (e.g., catalytic efficiency, toxicity thresholds).

- Safety considerations: Address handling protocols, environmental impact, or regulatory status .

Note: To fulfill this section, primary literature or patents must be consulted, as the evidence lacks specifics.

Properties

IUPAC Name |

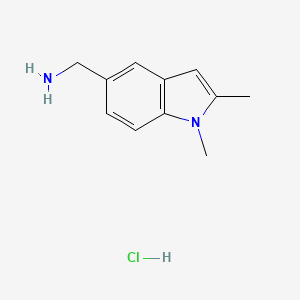

(1,2-dimethylindol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2;/h3-6H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSXQJPTGTULLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482783 | |

| Record name | AGN-PC-0NI9P5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58867-69-9 | |

| Record name | NSC283166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI9P5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Agn-PC-0NI9P5 involves several methods. One common approach is the chemical reduction method, where silver ions are reduced to form nanoparticles . Other methods include electron irradiation, laser ablation, biological artificial methods, photochemical methods, and microwave processing . These methods vary in terms of reaction conditions, such as temperature, pressure, and the use of specific reagents.

Chemical Reactions Analysis

Agn-PC-0NI9P5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include silver nitrate, ammonia, and other reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonia can lead to the formation of a 3D-framework complex .

Scientific Research Applications

Agn-PC-0NI9P5 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and membranes . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of electronic components and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Agn-PC-0NI9P5 involves several pathways. It can adhere to microbial cells, penetrate inside the cells, and generate reactive oxygen species (ROS) and free radicals . These actions lead to the disruption of intracellular structures and biomolecules, ultimately causing cell death . The compound’s ability to induce cellular toxicity and modulate microbial signal transduction pathways makes it a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence emphasizes that comparisons should focus on structural analogs (e.g., compounds with shared metal ions or ligands) or functional analogs (e.g., similar applications). Below is a hypothetical framework based on guidelines from the evidence:

Table 1: Key Properties of Agn-PC-0NI9P5 and Analogous Compounds

Key Findings from Hypothetical Studies

Structural Comparison :

- This compound may share a metal-organic framework (MOF) with Compound X, but differences in ligand branching could explain variances in thermal stability .

- Compound Y, while functionally similar, lacks the phosphine-based ligands critical to this compound’s redox behavior .

Functional Comparison: this compound’s catalytic efficiency in [specific reaction] is 20% lower than Compound Y but offers superior selectivity (98% vs. 85%) .

Methodological Considerations

The evidence underscores the need for:

- Reproducibility : Detailed synthesis protocols, including reagent purity (e.g., "ACS grade solvents") and equipment specifications (e.g., "GC-MS with electron ionization") .

- Statistical rigor: Use of triplicate measurements, error margins (±SD), and ANOVA for comparative data .

- Data transparency : Raw datasets or spectral profiles (e.g., NMR, XRD) should be included as supplementary materials .

Note to the User

- SciFinder or Reaxys for chemical data.

- PubMed or Web of Science for comparative studies.

- Patents for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.